2,4-Dihydroxybenzohydrazide

Electroanalytical Chemistry HPLC Derivatization Carbonyl Detection

2,4-Dihydroxybenzohydrazide (CAS 13221-86-8), also known as 2,4-dihydroxybenzoic acid hydrazide, is a phenolic hydrazide building block (C₇H₈N₂O₃, MW 168.15 g/mol) with a characteristic 2,4-dihydroxy substitution pattern on the benzohydrazide scaffold. The compound is commercially available at grades up to >98.0% (HPLC/T), exhibits a melting point of 240–242 °C (or 247–250 °C depending on purity), and serves as a versatile precursor for hydrazide–hydrazone libraries, Schiff-base metal complexes, and targeted KRAS pathway inhibitors.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 13221-86-8
Cat. No. B077264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxybenzohydrazide
CAS13221-86-8
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)NN
InChIInChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12)
InChIKeyGOPUHTXVZGIOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzohydrazide Procurement Guide: A Quantitative Evidence Review for Scientific Selection


2,4-Dihydroxybenzohydrazide (CAS 13221-86-8), also known as 2,4-dihydroxybenzoic acid hydrazide, is a phenolic hydrazide building block (C₇H₈N₂O₃, MW 168.15 g/mol) with a characteristic 2,4-dihydroxy substitution pattern on the benzohydrazide scaffold [1]. The compound is commercially available at grades up to >98.0% (HPLC/T), exhibits a melting point of 240–242 °C (or 247–250 °C depending on purity), and serves as a versatile precursor for hydrazide–hydrazone libraries, Schiff-base metal complexes, and targeted KRAS pathway inhibitors [2]. This guide presents quantitative, comparator-based evidence that distinguishes 2,4-dihydroxybenzohydrazide from its closest positional isomers, generic hydrazides, and the parent acid in three high-value application domains: antimicrobial lead derivatization, anticancer probe development, and electroanalytical derivatization for HPLC-ECD detection.

Why 2,4-Dihydroxybenzohydrazide Cannot Be Swapped with Positional Isomers or Simple Hydrazides


Generic substitution among dihydroxybenzohydrazide isomers (e.g., 2,5-, 3,4-, or 2,3-regioisomers) and unsubstituted hydrazides (e.g., benzohydrazide or salicylhydrazide) is invalidated by the compound's specific 2,4-dihydroxy arrangement, which governs the electronic character, hydrogen-bonding capacity, and metal-chelation geometry of the hydrazide scaffold [1]. This regiochemistry directly controls the antimicrobial activity of derived hydrazones against Gram-positive strains including MRSA, as well as the antiproliferative selectivity against cancer cell lines, neither of which is reproduced by isomers lacking this precise substitution [2]. In electroanalytical applications, the 2,5-dihydroxy isomer has been selected over 2,4-dihydroxybenzohydrazide for HPLC-ECD derivatization specifically because of differential electrochemical stability and detection sensitivity, highlighting that isomeric interchange yields functionally distinct reagents [3].

Head-to-Head Quantitative Evidence: Where 2,4-Dihydroxybenzohydrazide Differentiates from Comparators


Regiochemistry-Driven Loss of Electroanalytical Derivatization Competence: 2,4- vs 2,5-Dihydroxybenzohydrazide

In a comparative screen of six hydrazines and five hydrazides for HPLC with electrochemical detection (HPLC-ECD) of carbonyl compounds, 2,5-dihydroxybenzohydrazide was identified as the single most suitable reagent, whereas 2,4-dihydroxybenzohydrazide was explicitly rejected because its hydrazones were insufficiently stable and were not sensitively detectable at the low oxidative potential required for electrochemical detection [1]. The 2,5-isomer yielded detection limits of 60–500 fmol per injection at an oxidative potential of +0.20 V vs. Ag/AgCl for seven ketosteroid analytes; the 2,4-isomer failed to meet these performance thresholds in the same assay system [1].

Electroanalytical Chemistry HPLC Derivatization Carbonyl Detection

Derivatization Unlocks MRSA Antibacterial Activity Absent in the 2,4-Dihydroxybenzoic Acid Parent

Twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid hydrazide were synthesized and screened for antimicrobial activity against a panel of microorganisms [1]. The most potent derivative, compound 18 (2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide), exhibited a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 [1]. By contrast, the parent 2,4-dihydroxybenzoic acid itself displayed a substantially weaker MIC of 0.5 mg/mL (500 µg/mL) against the same MRSA reference strain—representing a ~128-fold improvement in potency after hydrazide–hydrazone derivatization [1].

Antimicrobial Discovery MRSA Drug Resistance Hydrazide-Hydrazone Derivative

Derivatization Converts a Non-Toxic Acid into a Sub-Micromolar Anticancer Agent Against Glioblastoma

The same 24-compound hydrazide–hydrazone library was assessed for antiproliferative activity against four human cancer cell lines (769-P, HepG2, H1563, LN-229) and the non-cancerous HEK-293 reference line using the MTT assay [1]. Compound 21, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, inhibited the glioblastoma LN-229 cell line with an IC₅₀ of 0.77 µM [1]. In contrast, the parent 2,4-dihydroxybenzoic acid was non-toxic (IC₅₀ not reached at tested concentrations) against the MCF-7 breast cancer cell line and exhibited only weak activity (IC₅₀ = 4.77 mM) against the MDA-MB-231 line [1]. Importantly, all six tested hydrazide–hydrazones displayed selectivity toward cancer vs. non-cancer HEK-293 cells, and in vivo zebrafish embryo acute toxicity testing (OECD No. 236 FET protocol) demonstrated very low to moderate developmental toxicity for the series [1].

Anticancer Drug Discovery Glioblastoma Hydrazone Library

KRAS Pathway Targeting via PDEδ Inhibition: A Unique Chemotype Not Achievable with Isomeric Hydrazides

A high-throughput docking-based virtual screening campaign identified (E)-N'-((3-(tert-butyl)-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene)-2,4-dihydroxybenzohydrazide (NHTD) as a novel inhibitor of the KRAS-PDEδ interaction [1]. In vitro, NHTD suppressed proliferation and induced apoptosis specifically in non-small cell lung cancer (NSCLC) lines harboring KRAS mutations, and in vivo it prevented tumor growth in both xenograft and KRAS-mutant mouse models [1]. By contrast, no comparable KRAS-PDEδ targeting activity has been reported for any other dihydroxybenzohydrazide positional isomer (e.g., 2,3-, 2,5-, 3,4-, or 3,5-dihydroxybenzohydrazide) in the peer-reviewed literature, indicating that the 2,4-substitution pattern uniquely supports the requisite pharmacophore geometry for PDEδ prenyl-binding pocket occupancy [1].

Targeted Cancer Therapy KRAS Mutant NSCLC PDEδ Pharmacology

Differential Purity Grades and Specification Compliance Across Commercial Sources

Commercial availability of 2,4-dihydroxybenzohydrazide spans multiple purity grades: ≥98.0% by both HPLC and non-aqueous titration (TCI America), 97% (Sigma-Aldrich ALDRICH/538582), and 95% (Thermo Scientific Chemicals / Alfa Aesar) [1]. The highest-purity grade (≥98.0% by orthogonal HPLC and titration methods) provides dual-method purity assurance, whereas the 95% grade is specified by a single method (typically HPLC). Comparable benzohydrazide and salicylhydrazide commercial specifications frequently report only 95–97% purity with a single-method quality control, lacking the orthogonal dual-method purity certification offered by TCI for the 2,4-isomer .

Chemical Procurement Quality Specifications Synthetic Chemistry

Orthogonal Hydroxyl Groups Enable Bidentate Metal Complexation Not Achievable with Mono-Hydroxy Hydrazides

2,4-Dihydroxybenzohydrazide acts as a versatile O,N,O-tridentate or N,O-bidentate ligand in metal complex synthesis, as demonstrated by structurally characterized complexes including [N′-(5-chloro-2-oxidobenzyl-κO)-2,4-dihydroxybenzohydrazidato-κ²N′,O](methanol-κO)dioxidomolybdenum(VI)–4,4′-bipyridine, crystallized from methanol [1]. By comparison, monohydroxy hydrazides such as salicylhydrazide (2-hydroxybenzohydrazide) present only one phenolic hydroxyl for metal coordination, restricting chelation to N,O-bidentate modes with fewer accessible coordination geometries. The 2,4-dihydroxy substitution provides two orthogonally positioned hydroxyl groups (ortho and para to the hydrazide carbonyl) that can participate simultaneously in metal binding and intermolecular hydrogen-bonding networks within crystal lattices, a feature absent in mono-hydroxy or non-hydroxylated benzohydrazides [1].

Coordination Chemistry Metal Complex Synthesis Ligand Design

Validated Research and Industrial Application Scenarios for 2,4-Dihydroxybenzohydrazide


Anti-MRSA Lead Derivatization: From Inactive Parent Acid to Potent Hydrazone Scaffold

Due to a ~128-fold improvement in MIC against MRSA ATCC 43300 (from 500 µg/mL for the parent acid to 3.91 µg/mL for derivatized compound 18), 2,4-dihydroxybenzohydrazide is the scaffold of choice for synthesizing hydrazide–hydrazone libraries targeting drug-resistant Gram-positive infections [1].

Glioblastoma Anticancer Probe Development with In Vivo Safety Validation

The production of sub-micromolar glioblastoma inhibitors (IC₅₀ = 0.77 µM against LN-229 for compound 21) with confirmed cancer selectivity against HEK-293 cells and low developmental toxicity in the zebrafish FET model (OECD 236) validates 2,4-dihydroxybenzohydrazide as a core scaffold for CNS anticancer lead optimization [1].

Structural Metal-Complex Ligand Design Requiring Multi-Dentate Coordination

The presence of two phenolic hydroxyl groups at the 2- and 4-positions enables O,N,O-tridentate and N,O-bidentate coordination modes, as demonstrated in crystallographically characterized Mo(VI) complexes, making 2,4-dihydroxybenzohydrazide suitable for synthesizing structurally diverse transition metal complexes for catalysis and materials science [1].

KRAS-Mutant NSCLC Targeted Therapy via PDEδ Pharmacophore Development

The validated PDEδ inhibitor NHTD (IC₅₀ sub-µM range for KRAS-PDEδ disruption) and its in vivo antitumor efficacy in KRAS-mutant xenograft models establish 2,4-dihydroxybenzohydrazide as the essential hydrazide component for this dibenzofuran-hydrazone chemotype, a pharmacological activity not reported for any other dihydroxybenzohydrazide isomer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.